molecular formula C12H15N3OS B1455465 2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine CAS No. 1271332-62-7

2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Cat. No. B1455465
M. Wt: 249.33 g/mol
InChI Key: DCUGOJGETZAGCK-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine, or 2-TOC, is an organic compound with a wide range of potential applications in the field of synthetic organic chemistry. It is a cyclic amine with a thiophene ring attached and has a high degree of nitrogen-containing heterocyclic compounds. Due to its highly versatile structure, 2-TOC has been used in a variety of research studies, including synthesis and medicinal chemistry.

Scientific Research Applications

Antimicrobial Properties

Compounds containing thiophene and oxadiazole moieties, similar to 2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine, have been reported for their antimicrobial activities. For instance, Kaneria et al. (2016) synthesized derivatives involving thiophen-2-yl and 1,3,4-oxadiazole, exhibiting notable antimicrobial activities against various bacterial and fungal strains. Furthermore, compounds integrating oxadiazoles and thiophene rings, studied by Hu et al. (2005), demonstrated promising antibacterial properties, suggesting their potential as pharmacophores in developing new antibacterial drugs. Such findings highlight the scope of these compounds in addressing microbial resistance issues and developing new antimicrobial agents (Kaneria et al., 2016) (Guo-qiang Hu et al., 2005).

Anticancer Activity

The structural framework of 1,3,4-oxadiazole and its derivatives, including those with thiophene substitutions, has been extensively explored for anticancer properties. For instance, Yakantham et al. (2019) synthesized 1,3,4-oxadiazole derivatives and tested their efficacy against various human cancer cell lines, showing good to moderate activity. Similarly, research by Ali et al. (2023) involved designing novel oxadiazole derivatives and assessing their antiproliferative activity, indicating potential as CDK-2 inhibitors, a crucial component in cell proliferation. These studies underscore the potential of 1,3,4-oxadiazole derivatives in the development of new anticancer agents (Yakantham et al., 2019) (Y. Ali et al., 2023).

Optoelectronic Applications

Optoelectronic Properties

The optoelectronic characteristics of thiophene substituted 1,3,4-oxadiazole derivatives have been explored in various studies. Thippeswamy et al. (2021) investigated the photophysical and electrochemical properties of thiophene substituted 1,3,4-oxadiazole derivatives, highlighting their potential in optoelectronic applications like OLEDs, solar cells, and chemosensors. The study involved a comprehensive analysis of fluorescence spectroscopic techniques and theoretical calculations, emphasizing the molecules' suitability for future advancements in optoelectronics (Thippeswamy et al., 2021).

properties

IUPAC Name

2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c13-10-4-2-1-3-9(10)12-14-11(15-16-12)8-5-6-17-7-8/h5-7,9-10H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUGOJGETZAGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=NC(=NO2)C3=CSC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
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2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
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2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
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2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
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2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
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2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

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